molecular formula C4H12NO3P B081501 (2-(Dimethylamino)ethyl)phosphonic acid CAS No. 14596-56-6

(2-(Dimethylamino)ethyl)phosphonic acid

Cat. No. B081501
CAS RN: 14596-56-6
M. Wt: 153.12 g/mol
InChI Key: QVUUJUCAEDDQDR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of (2-(Dimethylamino)ethyl)phosphonic acid and its derivatives involves several chemical reactions, including the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines, resulting in a novel class of cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999). Another method involves the solvent-free synthesis under microwave irradiation using molybdate sulfuric acid as a catalyst (M. Reddy et al., 2014).

Molecular Structure Analysis The molecular structure of (2-(Dimethylamino)ethyl)phosphonic acid derivatives is characterized by the presence of phosphonic acid groups, which are pivotal for their reactivity and properties. For instance, the structure of [(dimethylamino)methylene]bis[phosphonic acid] dihydrate was solved ab initio from synchrotron powder X-ray diffraction data (Neels et al., 1999).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, including radical polymerization and hydrolysis, which significantly influence their chemical properties and potential applications. For example, hydrolytically stable phosphonic acid monomers show different behaviors during radical polymerization in water, which can be attributed to the different reactivity of the starting radicals (Moszner et al., 2001).

Physical Properties Analysis The physical properties of (2-(Dimethylamino)ethyl)phosphonic acid and its derivatives, such as solubility, thermal stability, and hydrolytic stability, are crucial for their applications. For instance, the copolymers of 2-(dimethylamino)ethyl acrylate with 2-acrylamido-2-methylpropanesulphonic acid were synthesized and found to be more stable than the homopolymers, which is significant for their use in various industrial applications (Aggour, 1994).

Chemical Properties Analysis The chemical properties, such as reactivity, hydrolytic stability, and interaction with other compounds, define the applications of these phosphonic acid derivatives. The acylphosphonic acids and methyl hydrogen acylphosphonates, for example, exhibit specific hydrolytic stability under acidic and basic conditions, which is significant for their use in chemical syntheses and applications (Karaman et al., 1989).

Scientific Research Applications

Helicity Induction in Polymers

(2-(Dimethylamino)ethyl)phosphonic acid derivatives have been used to induce helicity in polymers. Specifically, poly(phenylacetylene)s bearing phosphonic acid residues have demonstrated the ability to form predominantly one-handed helical conformations upon complexation with chiral amines. This helicity induction is facilitated through noncovalent acid-base interactions in dimethyl sulfoxide (DMSO), showcasing the sensitivity of these polymers to the chirality of amines. Remarkably, the macromolecular helicity can be "memorized" even after the chiral amines are removed (Onouchi et al., 2004).

Enzyme Inhibition

Derivatives of 2-chloroethylphosphonic acid, including those related to (2-(Dimethylamino)ethyl)phosphonic acid, have been studied as irreversible inhibitors of butyrylcholinesterase (BChE). These compounds demonstrate the potential for strong binding and inhibition of enzyme activity, providing insights into the structure-activity relationships and the mechanism of BChE inhibition by such compounds (Zhang & Casida, 2002).

Adhesive Polymers

Phosphonic acid monomers related to (2-(Dimethylamino)ethyl)phosphonic acid have been synthesized and investigated for their adhesive properties. These monomers exhibit hydrolytic stability and have shown different behavior during radical polymerization, indicating their potential utility in creating adhesive polymers with specific properties (Moszner et al., 2001).

Polymer Salts and Thermal Properties

Copolymers containing (2-(Dimethylamino)ethyl)phosphonic acid and related compounds have been synthesized and converted into novel salts. These materials have been characterized for their thermal properties, demonstrating the impact of phosphorus monomers on thermal degradation and char formation, which is crucial for applications requiring thermal stability (Elliott et al., 2003).

Synthesis of Organic Compounds

Compounds related to (2-(Dimethylamino)ethyl)phosphonic acid have been used in the efficient and catalyst-free synthesis of various organic phosphonates. This process highlights the versatility of these compounds in organic synthesis and their potential in creating a wide array of organic molecules with potential applications in different fields (Das et al., 2011).

properties

IUPAC Name

2-(dimethylamino)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUJUCAEDDQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163215
Record name (2-(Dimethylamino)ethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Dimethylamino)ethyl)phosphonic acid

CAS RN

14596-56-6
Record name P-[2-(Dimethylamino)ethyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14596-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2-(Dimethylamino)ethyl)phosphonic acid
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Record name NSC133873
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Record name (2-(Dimethylamino)ethyl)phosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINOETHYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK538ZE7LR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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